molecular formula C10H10OS B3267463 (4-Methylbenzo[b]thiophen-3-yl)methanol CAS No. 451524-34-8

(4-Methylbenzo[b]thiophen-3-yl)methanol

Cat. No.: B3267463
CAS No.: 451524-34-8
M. Wt: 178.25 g/mol
InChI Key: KDPGPPWJUPUFPB-UHFFFAOYSA-N
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Description

(4-Methylbenzo[b]thiophen-3-yl)methanol is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom. The molecular formula of this compound is C10H10OS, and it has a molecular weight of 178.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzo[b]thiophen-3-yl)methanol typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize optimized reaction conditions and catalysts to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzo[b]thiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: This reaction can reduce the compound to its corresponding hydrocarbon.

    Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (4-Methylbenzo[b]thiophen-3-yl)aldehyde .

Scientific Research Applications

(4-Methylbenzo[b]thiophen-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methylbenzo[b]thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-3-methanol: Similar structure but lacks the methyl group at the 4-position.

    4-Methylbenzo[b]thiophene: Similar structure but lacks the hydroxyl group at the 3-position.

Uniqueness

(4-Methylbenzo[b]thiophen-3-yl)methanol is unique due to the presence of both a methyl group at the 4-position and a hydroxyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound .

Properties

IUPAC Name

(4-methyl-1-benzothiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPGPPWJUPUFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-bromo-3-hydroxymethyl-4-methyl-benzo[b]thiophene (45.91 g, 179 mmol) in toluene-THF (5/1, 220 ml) was placed in an ice bath, to which a solution of 3.4 M sodium hydrogenated bis(2-methoxyethoxy)aluminum in toluene (215 ml, 731 mmol) was added dropwise over 30 minutes. After the dropwise addition was complete, the reaction mixture was stirred at 70° C. for 3 hours, and it was brought back to room temperature and placed in an ice bath, to which ethyl acetate (300 ml) was slowly added dropwise. After stirring in the ice bath for 5 minutes, water (600 ml) was slowly added dropwise. The internal temperature increased from 17° C. to 35° C. To the reaction mixture, 1 L of water and 500 ml of ethyl acetate were added, and extracted. The aqueous phase was further extracted with 300 ml of ethyl acetate, and the combined organic phase was washed with water (300 ml×6 times). After drying the organic phase on magnesium sulfate, the solvent was evaporated to obtain pale orange crude crystals 3-hydroxymethyl-4-methyl-benzo[b]thiophene (30.80 g, 173 mmol). The yield was 97%.
Name
7-bromo-3-hydroxymethyl-4-methyl-benzo[b]thiophene
Quantity
45.91 g
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium hydrogenated bis(2-methoxyethoxy)aluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
215 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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